Enhanced FtsZ Inhibition and Antibacterial Activity of N-Ethyl-2,6-difluorobenzamide Derivatives Compared to Unsubstituted Analog
N-Ethyl-2,6-difluorobenzamide serves as a scaffold for designing potent FtsZ inhibitors. In a study of 3-substituted 2,6-difluorobenzamide derivatives, compounds with an N-ethyl group exhibited minimum inhibitory concentration (MIC) values against Bacillus subtilis of 0.25-1 μg/mL and against both susceptible and resistant Staphylococcus aureus of <10 μg/mL [1]. In contrast, the unsubstituted 2,6-difluorobenzamide core without further substitution shows no significant antibacterial activity, and the benchmark FtsZ inhibitor PC190723 (3-((6-chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide) has a reported MIC of 1 μg/mL against S. aureus [2]. This demonstrates that the N-ethyl substitution, in combination with appropriate 3-position modifications, yields antibacterial potency comparable to advanced lead compounds.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria |
|---|---|
| Target Compound Data | 0.25-1 μg/mL against B. subtilis; <10 μg/mL against S. aureus (for N-ethyl-2,6-difluorobenzamide derivatives with 3-position substitutions) |
| Comparator Or Baseline | PC190723: 1 μg/mL against S. aureus; Unsubstituted 2,6-difluorobenzamide: No significant activity |
| Quantified Difference | Target derivatives achieve MIC values comparable to or better than PC190723 against B. subtilis (0.25-1 μg/mL vs 1 μg/mL for PC190723 against S. aureus) |
| Conditions | In vitro antibacterial susceptibility testing; broth microdilution method |
Why This Matters
The N-ethyl-2,6-difluorobenzamide scaffold provides a validated starting point for synthesizing antibacterial agents with MIC values in the sub-microgram per milliliter range, enabling cost-effective lead optimization compared to more complex FtsZ inhibitors.
- [1] Bi F., Guo L., Wang Y., et al. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters. 2017;27(4):958-962. View Source
- [2] Casiraghi A., Valoti E., Straniero V. 3-(Benzodioxan-2-ylmethoxy)-2,6-difluorobenzamides bearing hydrophobic substituents at the 7-position of the benzodioxane nucleus potently inhibit methicillin-resistant Sa and Mtb cell division. European Journal of Medicinal Chemistry. 2016;120:227-243. View Source
